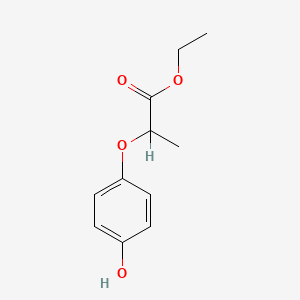

Ethyl 2-(4-hydroxyphenoxy)propanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSHPJWNMPBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983966 | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65343-67-1 | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065343671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 2-(4-hydroxyphenoxy)propanoate, a pivotal chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. The document delineates its molecular structure, stereochemistry, and core physicochemical properties. Detailed sections are dedicated to its spectroscopic profile, chemical reactivity, and established synthesis methodologies, including stereoselective approaches. The guide emphasizes the compound's critical role as a chiral building block for aryloxyphenoxypropionate herbicides and explores its potential as a molecular scaffold in drug discovery, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Experimental protocols, data tables, and process diagrams are provided to offer researchers, chemists, and drug development professionals a practical and in-depth resource.

Introduction: A Molecule of Dual Significance

This compound is an organic ester that holds a position of considerable industrial importance. While it is most recognized as a key precursor in the synthesis of high-potency, chiral herbicides, its structural motifs are also of increasing interest to the pharmaceutical sector.[1] The molecule is characterized by a phenoxy ring bearing a hydroxyl group, linked via an ether bond to an ethyl propanoate moiety containing a chiral center.

The biological activity of its derivatives is profoundly influenced by stereochemistry. Specifically, the (R)-enantiomer is the biologically active form for most of its herbicidal applications, a direct consequence of the chiral recognition mechanisms at the target enzyme active sites in plants.[2] This enantioselectivity underscores the necessity for robust stereoselective synthesis and analytical methods. For drug development professionals, the aryloxyphenoxypropanoic acid scaffold is a known pharmacophore for PPAR agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes.[3] This guide will explore these facets, providing both foundational knowledge and field-proven insights into the chemistry and application of this versatile compound.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a hydroquinone monoether linked to the α-carbon of ethyl propionate. The presence of a stereocenter at the C2 position of the propanoate chain gives rise to two enantiomers: (R)- and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

Caption: General structure of this compound.

The IUPAC name for the (R)-enantiomer is Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate.[4] The differentiation between enantiomers is critical, as the biological activity, particularly herbicidal efficacy, resides almost exclusively in the (R)-isomer.[2] This is due to the specific three-dimensional fit required for binding to the target enzyme, acetyl-CoA carboxylase.[2]

Physicochemical and Chiroptical Properties

The physical and chemical properties of this compound are summarized below. The data primarily pertains to the (R)-enantiomer, which is the most studied form.

| Property | Value | Source(s) |

| CAS Number | 71301-98-9 ((R)-enantiomer) 65343-67-1 (Racemate) | [5],[6] |

| Molecular Formula | C₁₁H₁₄O₄ | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| Appearance | Colorless to yellowish liquid or solid | [7] |

| Melting Point | 36-37 °C | |

| Boiling Point | 327.4 °C at 760 mmHg | |

| Density | 1.156 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF); Insoluble in water | [7] |

| Refractive Index | 1.518 | |

| LogP | 1.72 | |

| Storage Temperature | 2-8°C |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy While public database spectra are scarce, the expected NMR signals can be predicted from the molecular structure:

-

¹H NMR:

-

Aromatic Protons: Two sets of doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet (exchangeable with D₂O) typically downfield, its position dependent on solvent and concentration.

-

Methine Proton (CH): A quartet at δ ~4.6-4.8 ppm, coupled to the adjacent methyl protons.

-

Ester Methylene Protons (OCH₂): A quartet at δ ~4.1-4.3 ppm, coupled to the ethyl's terminal methyl protons.

-

Propanoate Methyl Protons (CH-CH₃): A doublet at δ ~1.5-1.7 ppm, coupled to the methine proton.

-

Ester Methyl Protons (CH₂-CH₃): A triplet at δ ~1.2-1.4 ppm, coupled to the methylene protons.

-

-

¹³C NMR:

-

Ester Carbonyl: A signal around δ ~170-173 ppm.[2]

-

Aromatic Carbons: Four signals in the aromatic region (δ ~115-155 ppm), with the carbons attached to oxygen (C-O) appearing more downfield.

-

Methine Carbon (CH): A signal around δ ~70-75 ppm.

-

Ester Methylene Carbon (OCH₂): A signal around δ ~60-62 ppm.

-

Propanoate Methyl Carbon (CH-CH₃): A signal around δ ~16-18 ppm.

-

Ester Methyl Carbon (CH₂-CH₃): A signal around δ ~14-15 ppm.

-

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): Expected at m/z = 210.

-

Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of the ethyl group (-C₂H₅, 29 Da), and cleavage of the ether bond, leading to fragments corresponding to the hydroxyphenoxy cation (m/z = 109) and the propanoate fragment.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl group.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl.

-

C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the ether and ester C-O bonds.

-

C=C Stretches: Absorptions around 1500-1600 cm⁻¹ from the aromatic ring.

Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the definitive method for determining enantiomeric purity (enantiomeric excess, ee). This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. This is a critical quality control step in the production of enantiomerically pure material for agrochemical or pharmaceutical use.[2]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl group, the ester moiety, and the aromatic ring.

Caption: Chemical reactivity map for this compound.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation to produce various derivatives.

-

Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenoxy)propanoic acid and ethanol. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol or undergo transesterification in the presence of another alcohol and a catalyst.

-

Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation or nitration would primarily occur at the positions ortho to the hydroxyl group.

Stability: The compound is stable under recommended storage conditions (2-8°C, dry). It is incompatible with strong oxidizing agents.[4]

Synthesis and Manufacturing

Several synthetic routes to this compound have been established. The choice of method often depends on the desired stereochemistry and scale of production.

Method 1: Williamson Ether Synthesis (Racemic)

This is a common method for preparing the racemic mixture. It involves the nucleophilic substitution of a leaving group on an ethyl propanoate derivative by hydroquinone.

Caption: Workflow for racemic synthesis via Williamson Ether Synthesis.

Experimental Protocol:

-

Reaction Setup: Suspend hydroquinone (1.1 eq), ethyl 2-bromopropionate (1.0 eq), and potassium carbonate (excess) in a suitable solvent like methyl ethyl ketone (MEK).

-

Reaction: Stir the suspension under reflux for approximately 5 hours. The potassium carbonate acts as a base to deprotonate the hydroquinone and neutralize the HBr byproduct.

-

Workup: After cooling, remove the insoluble inorganic salts by filtration.

-

Isolation: Concentrate the filtrate by distillation to remove the solvent.

-

Purification: Dissolve the residue in a solvent like ethyl acetate, wash with a dilute acid (e.g., 5% HCl) to remove unreacted hydroquinone, and then concentrate. The final product is purified by silica gel chromatography to yield racemic this compound.

Method 2: Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid

To produce the enantiomerically pure ester, one can start with the corresponding chiral acid.

Experimental Protocol:

-

Reaction Setup: Dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid in an excess of ethanol, which serves as both reactant and solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for several hours to drive the Fischer esterification equilibrium towards the product.

-

Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Isolation & Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purification is typically achieved via distillation or column chromatography.

Method 3: Enzymatic Resolution for Enantiopurity

Enzymatic resolution is a powerful green chemistry approach to separate enantiomers from a racemic mixture of the ester. This method leverages the high stereoselectivity of enzymes, particularly lipases.

Principle of Kinetic Resolution: A lipase enzyme is used to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic ester at a much faster rate than the other. For example, a lipase from Candida antarctica can be used to selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enriched in the mixture.[2] The unreacted (R)-ester can then be separated from the (S)-acid. This method can achieve very high enantiomeric excess (>99% ee).[2]

Applications and Field Insights

In Agrochemicals: A Cornerstone of Herbicide Synthesis

The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a crucial intermediate for the synthesis of aryloxyphenoxypropionate ("fop") herbicides.[2] These herbicides, such as fenoxaprop-P-ethyl, are highly effective post-emergence herbicides used to control grassy weeds in broadleaf crops. The (R)-enantiomer of this intermediate is essential for imparting the desired high herbicidal activity to the final product.[8]

In Drug Discovery: A Scaffold for Metabolic Therapeutics

The core structure of 2-(4-hydroxyphenoxy)propanoic acid (the hydrolyzed form of the title compound) is a recognized scaffold for designing ligands that target Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism.

-

PPAR Agonists: Drugs that activate PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[9]

-

Relevance: The 2-aryloxypropanoic acid structure is a key feature in several potent PPARα/γ dual agonists.[3] Derivatives of this compound can serve as starting points for medicinal chemistry campaigns to develop novel therapeutics for metabolic syndrome by fine-tuning receptor subtype selectivity and potency.[8][10] Research in this area focuses on creating new ligands with improved efficacy and more beneficial pharmacological profiles compared to existing therapies.[3]

Safety and Handling

Based on available safety data sheets, this compound presents the following hazards:

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]

-

Precautionary Measures: Avoid breathing dust, fumes, or vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Standard laboratory safety protocols should be followed. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.[4]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed. Recommended storage is at 2-8°C.

References

-

Conte, E., et al. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of Medicinal Chemistry, 52(22), 7039-7051. Available from: [Link]

-

Conte, E., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. Journal of Medicinal Chemistry, 56(3), 865-878. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]

-

LookChem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Introduction. Retrieved from [Link]

-

Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 68(3), 763-768. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-329944) | 65343-67-1 [evitachem.com]

- 2. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]

- 3. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. scbt.com [scbt.com]

- 6. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PPAR agonist - Wikipedia [en.wikipedia.org]

- 10. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9

An In-Depth Technical Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: Beyond the CAS Number

This compound, particularly its (R)-enantiomer, is more than a mere catalog chemical. It represents a critical chiral building block, pivotal in the synthesis of high-value agrochemicals. Understanding its properties, synthesis, and analysis is fundamental for chemists working on aryloxyphenoxypropionate herbicides, a class of compounds essential for modern agriculture. This guide moves beyond surface-level data to provide a deeper, application-focused understanding, explaining not just the "what" but the "why" behind the methodologies presented. We will explore its synthesis from both racemic and stereoselective perspectives, detail rigorous analytical validation, and contextualize its primary application, ensuring every protocol is a self-validating system grounded in established chemical principles.

Physicochemical & Structural Profile

This compound is an organic intermediate whose utility is intrinsically linked to its specific stereochemistry.[1][2] The (R)-enantiomer is the biologically active precursor for potent herbicides.[3]

| Property | Value | Source(s) |

| CAS Number | 71301-98-9 ((R)-enantiomer) | [1][3][4] |

| Molecular Formula | C₁₁H₁₄O₄ | [4][5] |

| Molecular Weight | 210.23 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [6][7] |

| Melting Point | 36-37 °C | [8] |

| Boiling Point | 327.4 °C at 760 mmHg | [8][9] |

| Density | 1.156 g/cm³ | [8][9] |

| Solubility | Soluble in organic solvents like ethanol, DMF; insoluble in water. | [6] |

| Canonical SMILES | CCOC(=O)C(C)OC1=CC=C(C=C1)O | [8] |

| Isomeric SMILES ((R)-enantiomer) | CCOC(=O)OC1=CC=C(C=C1)O | [8][10] |

The Imperative of Chirality in Bioactivity

In the realm of agrochemicals, molecular geometry is paramount. The herbicidal activity of the aryloxyphenoxypropionate class is predominantly associated with the (R)-enantiomer.[3] This enantioselectivity arises because the target enzyme in grass weeds, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site. The (R)-isomer fits this site with high affinity, inhibiting the enzyme and disrupting fatty acid synthesis, which is fatal to the weed. The (S)-enantiomer, conversely, exhibits significantly lower herbicidal activity.[3]

This biological reality dictates the synthetic strategy. Producing the enantiomerically pure (R)-isomer is not merely an academic exercise; it is a commercial and environmental necessity. It allows for higher efficacy at reduced application rates, minimizing the chemical load on the environment.[3]

Caption: Enantioselective interaction with the target enzyme.

Synthesis Strategies: From Racemate to Enantiopure

The synthesis of this compound can be approached through several well-established organic chemistry pathways. The choice of method often depends on the desired stereochemical outcome—racemic mixture or the pure (R)-enantiomer.

Nucleophilic Substitution (Williamson Ether Synthesis)

A common and direct method involves the reaction of a phenoxide with a suitable electrophile. This pathway typically produces a racemic mixture unless a chiral starting material is used.

Reaction Scheme: Hydroquinone is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide nucleophile, which then attacks an ethyl lactate derivative, such as ethyl 2-bromopropionate.[11]

Caption: Williamson ether synthesis pathway.

Protocol 1: Synthesis of Racemic Ethyl 2-(4-hydroxyphenoxy)propionate

This protocol is adapted from established literature procedures.[11]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (12.2 g), anhydrous potassium carbonate (50 g), and methyl ethyl ketone (MEK, 100 mL).

-

Addition of Electrophile: Add ethyl DL-2-bromopropionate (10 g) to the suspension.

-

Reflux: Heat the mixture to reflux and maintain vigorous stirring for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Filtration): After cooling to room temperature, remove the insoluble inorganic salts by filtration. Wash the filter cake with a small amount of MEK.

-

Workup (Concentration): Concentrate the combined filtrate by rotary evaporation to remove the solvent.

-

Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 5% aqueous hydrochloric acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 20% ethyl acetate in n-hexane) to yield the final product.[11]

Stereoselective Synthesis Routes

To obtain the desired (R)-enantiomer, stereocontrol is essential. This is typically achieved either by using a chiral starting material or by separating the enantiomers after a racemic synthesis.

-

Esterification of Chiral Acid: The most direct approach is the Fischer esterification of commercially available (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol, using an acid catalyst like sulfuric acid.[3]

-

Chiral Precursors: An alternative Williamson ether synthesis can be performed using hydroquinone and a chiral ethyl lactate derivative, such as ethyl (S)-2-chloropropionate or a tosylate of ethyl (S)-lactate, which proceeds with inversion of stereochemistry to yield the (R)-product.[12]

-

Enzymatic Resolution: This powerful green chemistry technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For example, lipase from Aspergillus oryzae can be used to achieve >99% enantiomeric excess of the (R)-isomer from a racemic ester.[3]

Analytical Characterization & Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and, most importantly, the enantiomeric excess of the final product.

Structural Verification

Standard spectroscopic methods are used to confirm the chemical structure:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight (210.23 g/mol ).[4][5]

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester C=O, hydroxyl O-H, C-O ether stretches).

Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying the enantiomers of this compound, thereby determining both overall purity and enantiomeric excess (e.e.).[3]

Protocol 2: Chiral HPLC Analysis

This protocol provides a robust starting point for method development. The exact column and mobile phase may require optimization.

-

System: An HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Sample Preparation: Prepare a standard solution of the sample at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Caption: Workflow for Chiral HPLC Analysis.

Application in Fenoxaprop-P-ethyl Synthesis

The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a direct precursor to Fenoxaprop-P-ethyl, the active enantiomer of the herbicide Fenoxaprop-ethyl.[3][13] The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of the propanoate reacts with 2,6-dichlorobenzoxazole.

Caption: Synthesis of Fenoxaprop-P-ethyl.

This conversion highlights the compound's role as a high-value intermediate. The purity and enantiomeric integrity of the starting material directly impact the yield and quality of the final active pharmaceutical ingredient (API) for the agrochemical formulation.[13][14]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is essential to ensure laboratory safety.

GHS Hazard Classification:

-

Skin Irritation (Category 2) [4]

-

Serious Eye Irritation (Category 2A) [4]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]

| Precautionary Measure | Guideline | Source(s) |

| Engineering Controls | Use only outdoors or in a well-ventilated area. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [4][15][16] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | [4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [4] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [4] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C). | [8][17][18] |

| Incompatibilities | Strong oxidizing agents. | [4] |

Conclusion

This compound (CAS 71301-98-9) is a cornerstone intermediate in the synthesis of modern, enantiomerically pure herbicides. Its value is defined by the chirality of the C2 position on the propanoate chain. A thorough understanding of its stereoselective synthesis, purification, and rigorous chiral analysis is non-negotiable for any researcher or development professional in this field. The protocols and data presented in this guide provide a validated framework for the successful synthesis and quality control of this critical compound, enabling the development of more effective and environmentally responsible agricultural solutions.

References

-

Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

- Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. (n.d.). Google Patents.

-

Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

Ethyl (R)-(+)-2-(4-hydroxyphenoxy) propionic Acid. (n.d.). Hebei Medipharm Co., Ltd. Retrieved January 5, 2026, from [Link]

-

High Quality 99% Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate / DHET CAS 71301-98-9. (n.d.). UCHEM. Retrieved January 5, 2026, from [Link]

-

Cas 65343-67-1, ethyl 2-(4-hydroxyphenoxy)propionate. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

-

Fenoxaprop-Ethyl synthesis | PDF. (n.d.). Slideshare. Retrieved January 5, 2026, from [Link]

- Method for synthesizing fenoxaprop-p-ethyl. (n.d.). Google Patents.

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. Retrieved January 5, 2026, from [Link]

-

71301-98-9. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

- Preparation method of herbicide fenoxaprop-ethyl. (n.d.). Google Patents.

-

Fenoxaprop-P-ethyl. (2011, February 22). Government of Canada Publications. Retrieved January 5, 2026, from [Link]

-

Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Method for preparing herbicide fenoxaprop-p-ethyl. (n.d.). Google Patents.

- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.). Google Patents.

Sources

- 1. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 2. myuchem.com [myuchem.com]

- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]

- 4. aksci.com [aksci.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. haihangchem.com [haihangchem.com]

- 8. lookchem.com [lookchem.com]

- 9. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. prepchem.com [prepchem.com]

- 12. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 13. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]

- 14. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]

- 15. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. arctomsci.com [arctomsci.com]

Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS No: 71301-98-9 (R-enantiomer)), a key intermediate in the synthesis of various commercial products.[1] This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an authoritative resource for the characterization of this important molecule.

Introduction: The Significance of Spectroscopic Characterization

This compound is a molecule of interest in various chemical syntheses, particularly as a building block for more complex structures. Its molecular structure, comprising a substituted aromatic ring, an ether linkage, a chiral center, and an ester functional group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the compound, which are critical parameters in research and development, quality control, and regulatory compliance.

This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The experimental methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability of the obtained data.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.

Data Interpretation and Assignments:

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 6.71 - 6.78 | multiplet | - | 4H |

| Phenolic OH | 5.62 | singlet | - | 1H |

| -O-CH(CH₃)- | 4.65 | quartet | 6.8 | 1H |

| -O-CH₂-CH₃ | 4.22 | doublet of doublets | J₁=0.8, J₂=7.2 | 2H |

| -CH(CH₃)- | 1.59 | doublet | 6.8 | 3H |

| -O-CH₂-CH₃ | 1.25 | triplet | 7.6 | 3H |

Data sourced from CN102020554A[2]

Expert Insights:

-

The aromatic protons appear as a multiplet between 6.71 and 6.78 ppm, indicative of a para-substituted benzene ring.

-

The phenolic hydroxyl proton is observed as a broad singlet at 5.62 ppm. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.

-

The methine proton at the chiral center (-O-CH(CH₃)-) resonates as a quartet at 4.65 ppm due to coupling with the adjacent methyl protons.

-

The methylene protons of the ethyl ester (-O-CH₂-CH₃) surprisingly appear as a doublet of doublets at 4.22 ppm. While a quartet is typically expected, this complex splitting pattern may arise from diastereotopic effects or restricted bond rotation.

-

The methyl protons of the propanoate group (-CH(CH₃)-) appear as a doublet at 1.59 ppm, coupled to the methine proton.

-

The terminal methyl protons of the ethyl group (-O-CH₂-CH₃) are observed as a triplet at 1.25 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired at 100 MHz using the same sample prepared for ¹H NMR analysis.

Data Interpretation and Assignments:

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 172.48 |

| Ar-C-O | 153.69 |

| Ar-C-OH | 151.28 |

| Ar-CH | 118.67 |

| Ar-CH | 117.53 |

| -O-CH(CH₃)- | 70.36 |

| -O-CH₂-CH₃ | 59.66 |

| -CH(CH₃)- | 16.27 |

| -O-CH₂-CH₃ | 14.86 |

Data sourced from CN102020554A[2]

Expert Insights:

-

The ester carbonyl carbon is the most downfield signal at 172.48 ppm.

-

The two aromatic carbons attached to oxygen atoms (C-O and C-OH) are found at 153.69 and 151.28 ppm.

-

The aromatic methine carbons appear at 118.67 and 117.53 ppm.

-

The aliphatic carbons of the propanoate and ethyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.

Data Interpretation and Assignments:

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2980 | C-H stretch | Aliphatic C-H |

| ~1730 | C=O stretch | Ester C=O |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether C-O |

| ~1150 | C-O stretch | Ester C-O |

Expert Insights:

-

The broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group.

-

The strong, sharp peak around 1730 cm⁻¹ is characteristic of the ester carbonyl stretch.

-

Multiple peaks in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic ring.

-

The prominent C-O stretching vibrations for the aryl ether and the ester are observed in the fingerprint region.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced via direct infusion or gas chromatography.

Data Interpretation and Fragmentation Pattern:

The mass spectrum provides the molecular weight of the compound and insights into its fragmentation pathways. The molecular formula of this compound is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol .

Expected Fragmentation:

Sources

Physical properties of Ethyl 2-(4-hydroxyphenoxy)propanoate (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the critical physical properties of this compound, with a specific focus on its melting and boiling points. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals in ensuring proper handling, storage, and application of this compound in experimental and manufacturing settings.

Overview of this compound

This compound is a chemical intermediate whose utility spans various research and development sectors. Its precise physical properties are crucial for predicting its behavior under different laboratory and process conditions, from reaction kinetics to formulation stability. This document synthesizes available data and provides robust methodologies for empirical verification.

Summary of Physical Properties: Melting and Boiling Points

The physical state of this compound at ambient temperature can be ambiguous, with some sources describing it as a colorless to yellowish liquid and others providing a distinct melting point.[1][2] This suggests that its melting point is near room temperature. The boiling point is highly dependent on the ambient pressure, a critical consideration for purification via distillation.

| Physical Property | Reported Value | Pressure |

| Melting Point | 36-37 °C[1][3] | N/A |

| 30 °C[4] | N/A | |

| Boiling Point | 327.4 °C[3][5][6][7] | 760 mmHg (Atmospheric) |

| 165-167 °C[4] | 0.32 Torr (Vacuum) |

Analysis of Thermal Characteristics

Melting Point Considerations

The reported melting point values in the range of 30-37 °C indicate that this compound exists as a solid in cooler laboratory environments but will transition to a liquid on a warm day or upon slight heating.[1][3][4] The variation in reported values may be attributed to differences in sample purity or the analytical technique employed. For a substance with a melting point close to ambient temperatures, it is crucial to use a precise and controlled method like Differential Scanning Calorimetry (DSC) for an accurate determination.

Boiling Point and Pressure Dependency

The significant variance in reported boiling points is a direct consequence of the pressure under which the measurement was taken. A boiling point of 327.4 °C is reported at standard atmospheric pressure (760 mmHg).[3][5][6][7] However, for many organic compounds, heating to such high temperatures can risk thermal decomposition. Therefore, purification is often performed under reduced pressure (vacuum). The reported boiling point of 165-167 °C at 0.32 Torr demonstrates this principle.[4] This highlights the necessity of documenting the pressure when reporting a boiling point.

Experimental Protocols for Property Determination

To ensure trustworthy and reproducible data, standardized methodologies must be employed. The following protocols are designed to be self-validating systems for determining the melting and boiling points of this compound.

Workflow for Physical Property Analysis

The logical flow for determining these key physical parameters involves sample preparation, instrument calibration, analysis, and data interpretation.

Caption: Experimental workflow for determining melting and boiling points.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is the preferred method for melting point analysis due to its high precision, small sample requirement, and ability to detect thermal transitions accurately. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy of the measurement.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Place both the sample and reference pans into the DSC cell.

-

Equilibrate the system at 10 °C.

-

Ramp the temperature from 10 °C to 60 °C at a controlled rate of 5 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting event will appear as an endothermic peak.

-

The melting point is determined as the onset temperature of this peak, which represents the beginning of the melting transition.

-

Protocol 2: Boiling Point Determination under Reduced Pressure

Rationale: Determining the boiling point under vacuum is essential to prevent thermal degradation and to obtain data relevant for vacuum distillation purification. An ebulliometer or a standard distillation apparatus connected to a vacuum source and a manometer is required.

Methodology:

-

Apparatus Setup:

-

Place 15-20 mL of this compound into a round-bottom flask equipped with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Assemble a short-path distillation apparatus.

-

Insert a calibrated thermometer or temperature probe so that the bulb is positioned just below the side arm leading to the condenser, ensuring it measures the vapor temperature accurately.

-

-

Pressure Control:

-

Connect the apparatus to a vacuum pump via a cold trap.

-

Incorporate a digital manometer between the distillation apparatus and the pump to accurately measure the system pressure.

-

-

Measurement Procedure:

-

Begin stirring the sample.

-

Carefully evacuate the system to the desired pressure (e.g., 0.5 Torr).

-

Gently heat the flask using a heating mantle.

-

Observe for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.

-

Record the temperature when it becomes stable for at least one minute. This stable temperature is the boiling point at the measured pressure.

-

-

Data Reporting: Report the boiling point with the corresponding pressure (e.g., 166.5 °C at 0.32 Torr).

Conclusion

The physical properties of this compound, specifically its melting point of approximately 30-37 °C and its pressure-dependent boiling point, are critical parameters for its effective use in scientific applications. The ambiguity of its physical state at room temperature necessitates precise measurement, and its high boiling point at atmospheric pressure strongly indicates that purification or distillation should be conducted under vacuum to maintain chemical integrity. The protocols detailed in this guide provide a robust framework for researchers to empirically verify these properties with high confidence.

References

- Benchchem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

- LookChem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

- ChemNet Mall. (n.d.). ethyl (2R)-2-(4-hydroxyphenoxy)propanoate CAS# 71301-98-9.

- AK Scientific, Inc. (n.d.). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheet.

- ChemicalBook. (2024, July 13). ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet.

- ChemBK. (2024, April 9). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Introduction.

- ChemicalBook. (2023, December 23). Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate - Safety Data Sheet.

- ChemicalBook. (n.d.). 65343-67-1(ethyl 2-(4-hydroxyphenoxy)propionate) Product Description.

Sources

- 1. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate|lookchem [lookchem.com]

- 4. 65343-67-1 CAS MSDS (ethyl 2-(4-hydroxyphenoxy)propionate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. ethyl (2R)-2-(4-hydroxyphenoxy)propanoate CAS# 71301-98-9 [gmall.chemnet.com]

- 6. ethyl 2-(4-hydroxyphenoxy)propionate - Safety Data Sheet [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

Solubility of Ethyl 2-(4-hydroxyphenoxy)propanoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-(4-hydroxyphenoxy)propanoate in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and offers a predictive assessment of its behavior in a range of common organic solvents.

Introduction: Understanding the Molecule

This compound is an organic compound characterized by a central phenoxy ring, an ethyl propanoate ester group, and a hydroxyl functional group. Its molecular structure dictates its physicochemical properties and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Optimizing reaction conditions by ensuring the compound is sufficiently dissolved for homogenous reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.

-

Formulation: In the context of drug development, understanding solubility is the first step in designing effective delivery systems.

This guide will provide the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of several key physicochemical properties of this compound:

-

Polarity: The presence of the hydroxyl (-OH) and ester (-COOC2H5) groups introduces significant polarity to the molecule. The oxygen atoms in these groups create partial negative charges, while the hydrogen of the hydroxyl group and the carbons of the ester group have partial positive charges. This polarity suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ester group can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a critical factor in its solubility in protic solvents like alcohols.

-

Molecular Size and Shape: While not excessively large, the molecule's size and rigidity can influence how well it fits into the solvent's lattice structure, which can affect the entropy of dissolution.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG):

ΔG = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For this compound, dissolving in a polar, hydrogen-bonding solvent would likely result in a favorable (exothermic or slightly endothermic) enthalpy of solution due to the strong new interactions formed.

-

Entropy of Solution (ΔS_sol): This term represents the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the entropy of the system (ΔS_sol > 0), which favors dissolution.

Experimental Determination of Solubility: A Validated Protocol

The following section details a standard and reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.

Isothermal Gravimetric Method

This method is a gold standard for solubility determination due to its simplicity and accuracy.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and a known mass or volume of the solution is evaporated to dryness. The mass of the remaining solute is then determined.

Experimental Workflow:

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Step-by-Step Protocol:

-

Preparation: To a series of sealed vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium has been reached.

-

Sampling: After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to prevent any undissolved solid from being transferred.

-

Analysis: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the transferred solution.

-

Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Final Weighing: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of solution sampled (L))

Predicted Solubility Profile

While extensive experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structure and the principles of solvent-solute interactions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can hydrogen bond with the solvent. The polar nature of the solvent interacts favorably with the polar ester and hydroxyl groups of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. The lack of a hydrogen bond donating ability in the solvent might slightly reduce solubility compared to protic solvents. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Moderate | These solvents have some polarity that can interact with the polar groups of the solute, but the interactions are generally weaker than with highly polar solvents. |

| Nonpolar | Hexane, Toluene | Low | The large difference in polarity between the solute and these solvents results in weak solute-solvent interactions, which are not strong enough to overcome the solute-solute and solvent-solvent interactions. |

Factors Influencing Solubility

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic (ΔH_sol > 0). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, favoring dissolution. It is crucial to determine the solubility at the specific temperature relevant to the intended application.

Solvent Purity

The presence of impurities, particularly water, in an organic solvent can significantly alter the solubility of a solute. Water can compete for hydrogen bonding sites or change the overall polarity of the solvent, leading to either an increase or decrease in solubility depending on the specific system. Therefore, using high-purity solvents is recommended for accurate and reproducible solubility measurements.

Conclusion

This compound is a polar molecule with the capacity for hydrogen bonding, which dictates its solubility profile in organic solvents. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise quantitative data, the isothermal gravimetric method provides a reliable and accurate experimental approach. A thorough understanding and experimental determination of its solubility are critical for the successful application of this compound in research and development.

References

Chirality and enantiomers of Ethyl 2-(4-hydroxyphenoxy)propanoate

An In-depth Technical Guide to the Chirality and Enantiomers of Ethyl 2-(4-hydroxyphenoxy)propanoate

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing molecular science, this guide offers a comprehensive exploration of this compound. Chirality is a fundamental principle that dictates the biological and pharmacological activity of countless molecules. In the context of agrochemicals and pharmaceuticals, understanding and controlling stereochemistry is not merely an academic exercise; it is a critical determinant of efficacy, safety, and environmental impact. This document provides an in-depth analysis of the synthesis, separation, and significance of the enantiomers of this compound, a key chiral intermediate. Our focus is on the practical application of scientific principles, offering field-proven insights and robust methodologies to support your research and development endeavors.

The Principle of Chirality and its Significance

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image.[1] These mirror images are called enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors or enzymes, can differ dramatically.[2] This enantioselectivity is a cornerstone of modern pharmacology and agrochemistry.

In biological systems, enzymes and receptors are inherently chiral, creating specific three-dimensional binding sites. Consequently, one enantiomer of a chiral compound may exhibit potent therapeutic or biological activity, while the other may be less active, inactive, or even responsible for adverse effects.[2] Regulatory bodies like the FDA now emphasize the development of single-enantiomer drugs, necessitating robust methods for their synthesis and analysis.[3]

This compound: A Chiral Intermediate

This compound (EHHPP) is a chiral molecule due to the presence of a stereogenic center at the second carbon of the propanoate chain. This results in two enantiomers: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

Caption: Enantiomers of this compound.

The significance of EHHPP lies in its role as a crucial intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicides, such as fenoxaprop-P-ethyl.[2] The herbicidal activity is predominantly associated with the (R)-enantiomer, which effectively targets and inhibits the acetyl-CoA carboxylase enzyme in grass weeds.[2] The (S)-enantiomer exhibits significantly lower activity.[2] Therefore, the production of enantiomerically pure (R)-EHHPP is essential for creating more potent, selective, and environmentally sustainable herbicides at reduced application rates.[1][2]

Synthesis of Enantiomerically Pure (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

The generation of a single enantiomer can be achieved through stereoselective synthesis or by resolving a racemic mixture. For industrial applications, stereoselective methods are often preferred as they are more efficient and avoid the loss of 50% of the material inherent in resolution.

Stereoselective Synthesis via Nucleophilic Substitution

A common and effective method for synthesizing (R)-EHHPP is through a Williamson ether synthesis variant. This involves the reaction of a phenoxide with a suitable chiral electrophile. A patented and widely cited method involves the reaction of hydroquinone with a chiral ethyl lactate derivative, such as (R)-ethyl O-benzenesulfonyl lactate or a similar tosylate.[4][5]

Caption: Stereoselective Synthesis Workflow.

Protocol: Synthesis of (R)-EHHPP via Nucleophilic Substitution [4]

-

Setup: Equip a 250mL flask with a magnetic stirrer and ensure an inert atmosphere by purging with nitrogen.

-

Salinization: Add hydroquinone (8.25g, 0.075mol), sodium carbonate (6.36g, 0.06mol), and a phase transfer catalyst like PEG-1500 (0.5g) to the flask. Add 80 mL of xylene.

-

Heating: Place the reaction flask in an oil bath and heat to 120°C for 1 hour to facilitate the formation of the sodium phenoxide salt.

-

Condensation: Prepare a solution of (R)-ethyl O-benzenesulfonyl lactate (12.9g, 0.05mol) in 20mL of xylene. Add this solution dropwise to the reaction mixture over a period of approximately 1 hour.

-

Reaction Completion: Maintain the reaction at 120°C for 6 hours after the addition is complete.

-

Workup: Cool the reaction mixture to room temperature. Filter the solution to remove inorganic salts.

-

Extraction: Wash the filtrate with water and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator. Purify the resulting crude product by column chromatography to yield light-yellow transparent crystals of (R)-EHHPP. A yield of approximately 86.7% can be expected.[4]

Enzymatic Resolution of Racemic EHHPP

Enzymatic resolution is a powerful "green chemistry" technique that leverages the stereoselectivity of enzymes, particularly lipases, to separate enantiomers from a racemic mixture.[2] This method relies on the enzyme selectively catalyzing a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Key Enzymatic Methods:

-

Enantioselective Hydrolysis: A racemic mixture of EHHPP is treated with a lipase, such as one from Candida antarctica. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) into its corresponding carboxylic acid, leaving the desired (R)-ester unreacted and enriched in the mixture.[2]

-

Enantioselective Transesterification: A racemic ester is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. Lipase from Aspergillus oryzae has demonstrated high efficiency in this process, achieving an enantiomeric excess (ee) of over 99% for the (R)-isomer.[2]

Analytical Separation and Characterization

The synthesis of a chiral compound requires robust analytical methods to verify its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[8] The choice of CSP is the most critical factor in method development. For aryloxyphenoxypropionic acids and their esters, polysaccharide-based and glycopeptide-based CSPs are highly effective.[9][10][11]

Caption: Chiral HPLC Analytical Workflow.

Protocol: Chiral HPLC Method Development for EHHPP Enantiomers This protocol is based on established methods for the closely related compound 2-(4-Hydroxyphenoxy)propionic acid.[12]

-

Column Selection:

-

Mobile Phase Selection (Normal Phase):

-

Initial Conditions: Start with a mobile phase of n-hexane / ethanol / trifluoroacetic acid (TFA) in a ratio of 93 / 7 / 0.1 (v/v/v). The small amount of acid (TFA) is crucial for improving peak shape for acidic analytes or those with a phenolic hydroxyl group.

-

Optimization: Adjust the ratio of hexane to ethanol. Increasing the ethanol content will decrease retention times, while decreasing it will increase retention and may improve resolution.

-

-

Instrument Parameters:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C. Temperature can affect selectivity; this parameter can be varied (e.g., between 15°C and 40°C) to optimize resolution.[10]

-

Detection: UV-VIS at 230 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis:

-

Resolution (Rs): A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.

-

Enantiomeric Excess (% ee): Calculate using the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100

-

Physicochemical Data

The following table summarizes key properties for (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate.

| Property | Value | Source(s) |

| Chemical Name | (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | [13][14] |

| CAS Number | 71301-98-9 | [2][4][13] |

| Molecular Formula | C₁₁H₁₄O₄ | [4][13] |

| Molecular Weight | 210.23 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid or liquid | [15][16] |

| Melting Point | 36-37 °C | [13] |

| Boiling Point | 327.4 °C at 760 mmHg | [13] |

| Storage Temperature | 2-8 °C | [13] |

| Isomeric SMILES | CCOC(=O)OC1=CC=C(C=C1)O | [13][17] |

| InChI Key | ILYSHPJWNMPBPE-MRVPVSSYSA-N | [2] |

Conclusion

The study of this compound serves as a quintessential example of the criticality of chirality in applied chemistry. The pronounced difference in biological activity between its (R) and (S) enantiomers underscores the necessity for precise stereoselective synthesis and robust analytical separation techniques. For professionals in the agrochemical and pharmaceutical industries, mastering these methodologies is not just a matter of optimizing product performance but also of adhering to principles of safety, efficiency, and environmental stewardship. The protocols and data presented in this guide offer a validated framework for the synthesis and analysis of this important chiral intermediate, providing a solid foundation for innovation and quality control.

References

-

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. LookChem. [Link]

-

Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. PrepChem.com. [Link]

- CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.

-

Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed - NIH. [Link]

-

Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Request for Quotation. ChemBK. [Link]

-

The Role of Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate in Modern Herbicide Formulations. LinkedIn. [Link]

-

Cas 71301-98-9,Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. lookchem. [Link]

- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

The Role of Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate in Agrochemical Synthesis. LinkedIn. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral Drug Separation. Taylor & Francis Online. [Link]

-

2-(4-Hydroxyphenoxy)propionic acid - DAICEL Chiral Application Search. DAICEL. [Link]

-

Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate | 71301-98-9 [chemicalbook.com]

- 5. CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents [patents.google.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. sfera.unife.it [sfera.unife.it]

- 8. mdpi.com [mdpi.com]

- 9. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. search.daicelchiral.com [search.daicelchiral.com]

- 13. lookchem.com [lookchem.com]

- 14. scbt.com [scbt.com]

- 15. chembk.com [chembk.com]

- 16. nbinno.com [nbinno.com]

- 17. 1stsci.com [1stsci.com]

An In-depth Technical Guide on the Biological Activity of Ethyl 2-(4-hydroxyphenoxy)propanoate

Foreword: Contextualizing the Significance of Ethyl 2-(4-hydroxyphenoxy)propanoate

In the landscape of modern agrochemicals and synthetic chemistry, this compound emerges not as a frontline bioactive compound in its own right, but as a pivotal chiral intermediate. Its primary significance lies in its role as a precursor to the aryloxyphenoxypropionate (APP) class of herbicides, which are crucial for controlling a wide array of grass weeds in various agricultural settings[1]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the nuanced biological relevance of this molecule, which is intrinsically linked to its stereochemistry and its function as a building block for highly active downstream products. While direct, broad-spectrum biological activities of the title compound itself are not extensively documented, its interactions within biological systems, particularly in the context of enzymatic processes and as a precursor, are of significant scientific interest.

Physicochemical Properties and Stereochemistry

This compound is an organic compound with the molecular formula C₁₁H₁₄O₄[1][2]. It typically appears as a white crystalline solid or a light yellow liquid[1][3]. The molecule's structure features a propanoate backbone with a hydroxyphenyl substituent, lending it moderate volatility and solubility in organic solvents[4].

| Property | Value | Source |

| CAS Number | 67648-61-7 (racemic) | [5][6] |

| 71301-98-9 ((R)-enantiomer) | [1][7][8] | |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2][8] |

| Molecular Weight | 210.23 g/mol | [1][8][9] |

| Appearance | White crystalline solid or light yellow liquid | [1][3] |

A critical aspect of this compound is its chirality. The propanoate moiety contains a chiral center, leading to the existence of (R) and (S) enantiomers. This stereochemistry is the determining factor in the biological efficacy of the herbicides synthesized from it[7].

Primary Biological Activity: A Precursor to Herbicides

The most significant biological role of this compound is as a key intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides[1]. These include commercially important herbicides such as fenoxaprop-P-ethyl, clodinafop-propargyl, and quizalofop-p-ethyl[1].

Mechanism of Action of Derived Herbicides

The herbicidal activity of the APP class is predominantly associated with the (R)-enantiomer[7]. This is a classic example of enantioselectivity in biological systems. The (R)-isomers of these herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses[7]. The inhibition of ACCase disrupts the production of lipids essential for cell membrane formation and plant growth, ultimately leading to the death of susceptible grass species. The chiral binding site of ACCase preferentially accommodates the (R)-isomer, rendering the (S)-isomer largely inactive[7].

Caption: Synthetic pathway from this compound to herbicidal action.

Other Potential Biological Interactions

While its primary role is as a herbicide precursor, the chemical structure of this compound suggests potential for other biological interactions, particularly with enzymes.

Enzymatic Resolution

The separation of the (R) and (S) enantiomers of this compound is often achieved through enzymatic resolution, highlighting its interaction with specific enzymes. Lipases, such as those from Aspergillus oryzae and Candida antarctica, are widely used for the kinetic resolution of the racemic mixture[7]. These enzymes selectively catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of the desired, biologically active (R)-enantiomer[7][10]. This demonstrates a specific molecular recognition of the compound by these microbial enzymes.

Structurally Related Compounds and Their Activities

The biological activities of structurally similar compounds, such as 4-hydroxyphenylacetic acid (4-HPAA), can provide insights into the potential, though currently undocumented, activities of this compound. 4-HPAA, a metabolite of polyphenols, has demonstrated a range of biological effects, including:

-

Antioxidant Activity : Phenolic compounds are known for their antioxidant properties[11][12][13].

-

Anti-inflammatory and Anti-fatty Liver Activity [14].

-

Inhibition of Osteoclastogenesis : 4-HPAA has been shown to inhibit the formation of osteoclasts by reducing reactive oxygen species (ROS) production, suggesting potential applications in treating osteoporosis[15].

While these activities have not been directly attributed to this compound, its core phenolic structure suggests that it could be a subject for future investigation in these areas.

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes a common method for the synthesis of the racemic mixture via Williamson ether synthesis.

Materials:

-

Hydroquinone

-

Ethyl DL-2-bromopropionate

-

Potassium carbonate

-

Methylethylketone (MEK)

-

Ethyl acetate

-

5% Aqueous hydrochloric acid

-

n-Hexane

-

Silica gel for chromatography

Procedure:

-

Suspend hydroquinone (12.2 g), ethyl DL-2-bromopropionate (10 g), and potassium carbonate (50 g) in MEK (100 ml)[16].

-

Stir the suspension under reflux for 5 hours[16].

-

After cooling, remove the insoluble materials by filtration[16].

-

Concentrate the filtrate by distillation to remove the solvent[16].

-

Dissolve the residue in ethyl acetate and wash with 5% aqueous hydrochloric acid[16].

-

Concentrate the ethyl acetate solution to yield the crude product[16].

-

Purify the crude product by silica gel chromatography using a mobile phase of 20% ethyl acetate in n-hexane to obtain pure this compound[16].

Caption: Workflow for the synthesis of racemic this compound.

Enzymatic Resolution for (R)-Enantiomer Enrichment

This protocol provides a general workflow for the lipase-mediated kinetic resolution.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Aspergillus oryzae)[7]

-

Appropriate buffer solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the racemic ester in a suitable buffer system.

-